N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(5-methoxyindol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-14-6-7-17-13(12-14)8-10-21(17)11-9-18(22)20-16-5-3-2-4-15(16)19/h2-8,10,12H,9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHNQRFRXAVWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 5-methoxyindole as the primary starting materials.
Formation of Intermediate: The 2-chloroaniline is reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 5-methoxyindole under specific conditions, often involving a catalyst and a base, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanoic acid, while reduction may produce N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-(1H-indol-1-yl)propanamide: Lacks the methoxy group on the indole ring.
N-(2-chlorophenyl)-3-(5-hydroxy-1H-indol-1-yl)propanamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of the methoxy group on the indole ring, which may influence its biological activity and chemical reactivity compared to similar compounds.
Biological Activity
N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C18H17ClN2O2
- Molecular Weight : 328.79 g/mol
- CAS Number : 1010903-49-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, affecting various biochemical pathways.
- Receptors : It could bind to receptors involved in signaling pathways, potentially leading to therapeutic effects.
These interactions can result in various biological outcomes, such as anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:
The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest at the S phase, which is crucial for inhibiting tumor growth.
Anti-inflammatory Activity
The compound has been studied for its potential anti-inflammatory effects. Preliminary data suggest it can reduce pro-inflammatory cytokine levels, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
- Study on Anticancer Efficacy :
- Mechanistic Insights :
-
Comparative Analysis :
- When compared with similar indole derivatives, this compound displayed enhanced potency against specific cancer types, highlighting its unique structural features that contribute to its biological activity .
Q & A
Basic: What are the established synthetic routes for N-(2-chlorophenyl)-3-(5-methoxy-1H-indol-1-yl)propanamide, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis typically involves multi-step reactions starting from N-(2-chlorophenyl)propanamide precursors. A common approach includes coupling the indole moiety (5-methoxy-1H-indole) with the propanamide backbone via nucleophilic substitution or amide bond formation. Critical reaction conditions include:
- Catalysts : Palladium or copper-based catalysts for cross-coupling reactions (e.g., forming the indole-propanamide linkage) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Temperature : Controlled heating (60–100°C) to optimize reaction kinetics while avoiding decomposition .
Yield optimization often requires purification via column chromatography and characterization by NMR and mass spectrometry .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
- NMR Spectroscopy : Focus on:
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from chlorophenyl and indole), δ 3.8–4.2 ppm (methoxy group), and δ 2.5–3.5 ppm (propanamide backbone) .
- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and methoxy carbons (~55 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (C₁₉H₁₈ClN₂O₂: ~365.1 m/z) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .
Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?
Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). Methodological strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to compare potency .
- Control Experiments : Use reference compounds (e.g., known kinase inhibitors) to validate assay systems .
- Structural Confirmation : Ensure batch-to-batch consistency via HPLC and NMR to rule out impurities affecting activity .
For example, highlights discrepancies in cytotoxicity assays resolved by verifying compound stability in different pH conditions .
Advanced: What strategies are recommended for optimizing the synthetic yield when scaling up from milligram to gram quantities?
Answer:
- Solvent Selection : Switch from DMF to toluene for easier large-scale purification .
- Catalyst Loading : Reduce palladium catalyst to 0.5–1 mol% to minimize cost and metal contamination .
- Temperature Gradients : Use gradual heating (ramp from 25°C to 80°C) to control exothermic reactions .
- Workup Efficiency : Employ liquid-liquid extraction or recrystallization instead of column chromatography for bulk purification .
Advanced: What are the key considerations for ensuring the chemical stability of this compound during long-term storage?
Answer:
- Functional Group Reactivity :
- Amide Bonds : Store in anhydrous conditions to prevent hydrolysis (e.g., desiccants, argon atmosphere) .
- Chlorophenyl Group : Protect from light to avoid photodegradation .
- Storage Conditions : Use amber vials at –20°C for lyophilized samples; avoid aqueous buffers unless stabilized with cryoprotectants .
Advanced: How does the 5-methoxyindole moiety influence the compound’s interaction with biological targets compared to other indole derivatives?
Answer:
The 5-methoxy group enhances lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) suggest:
- Hydrogen Bonding : Methoxy oxygen forms interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora kinases) .
- Steric Effects : Compared to unsubstituted indoles, the methoxy group may reduce off-target binding, as seen in analogues with improved selectivity .
Comparative studies with 5-hydroxy or 5-H indole derivatives show a 2–3 fold increase in potency, highlighting the methoxy group’s role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
